![molecular formula C20H23NO4 B14276437 Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate CAS No. 131065-88-8](/img/structure/B14276437.png)
Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate typically involves the reaction of 4,4’-[azanediylbis(methylene)]dibenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-[azanediylbis(methylene)]dibenzoic acid.
Reduction: Diethyl 4,4’-[azanediylbis(methylene)]dibenzyl alcohol.
Substitution: Corresponding amides or thioesters.
科学的研究の応用
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate involves its interaction with molecular targets through its ester and azanediylbis(methylene) groups. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Diethyl 4,4’-[methylenebis(methylene)]dibenzoate: Similar structure but with a methylene linkage instead of azanediylbis(methylene).
Diethyl 4,4’-[oxybis(methylene)]dibenzoate: Contains an oxybis(methylene) linkage, leading to different reactivity and applications.
Uniqueness
Diethyl 4,4’-[azanediylbis(methylene)]dibenzoate is unique due to its azanediylbis(methylene) linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in coordination chemistry and material science .
特性
CAS番号 |
131065-88-8 |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
ethyl 4-[[(4-ethoxycarbonylphenyl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-19(22)17-9-5-15(6-10-17)13-21-14-16-7-11-18(12-8-16)20(23)25-4-2/h5-12,21H,3-4,13-14H2,1-2H3 |
InChIキー |
ILMRAGWQUHFFMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



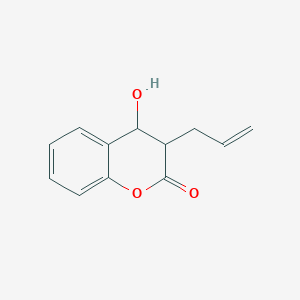
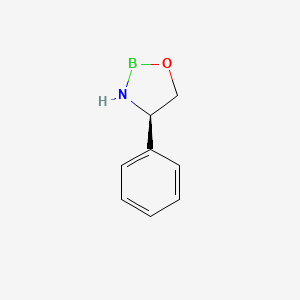
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
silane](/img/structure/B14276379.png)

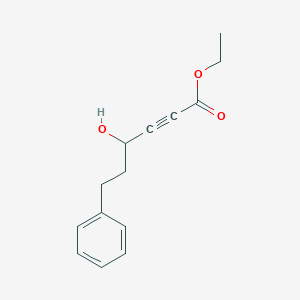
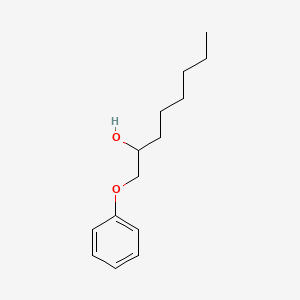
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)

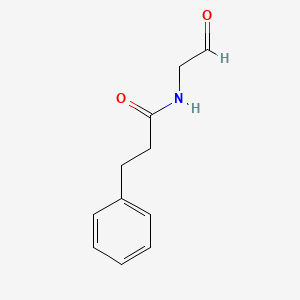

![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
